4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid
Brand Name:
Vulcanchem
CAS No.:
172798-51-5
VCID:
VC0060327
InChI:
InChI=1S/C16H20N2O5/c1-11(19)18-14(16(22)17-9-3-4-15(20)21)10-12-5-7-13(23-2)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/b14-10-
SMILES:
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O
Molecular Formula:
C16H20N2O5
Molecular Weight:
320.34 g/mol
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid
CAS No.: 172798-51-5
Main Products
VCID: VC0060327
Molecular Formula: C16H20N2O5
Molecular Weight: 320.34 g/mol
CAS No. | 172798-51-5 |
---|---|
Product Name | 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid |
Molecular Formula | C16H20N2O5 |
Molecular Weight | 320.34 g/mol |
IUPAC Name | 4-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid |
Standard InChI | InChI=1S/C16H20N2O5/c1-11(19)18-14(16(22)17-9-3-4-15(20)21)10-12-5-7-13(23-2)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/b14-10- |
Standard InChIKey | LFDJYSKWAKCDIQ-UVTDQMKNSA-N |
Isomeric SMILES | CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCCC(=O)O |
SMILES | CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O |
Canonical SMILES | CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O |
Synonyms | 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid |
PubChem Compound | 6449057 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume